molecular formula C15H17N5O3S B2980519 (Z)-3-(4-((2-carbamothioylhydrazono)methyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid CAS No. 1007194-56-0

(Z)-3-(4-((2-carbamothioylhydrazono)methyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2980519
CAS No.: 1007194-56-0
M. Wt: 347.39
InChI Key: WXJPYRRKVHGYPT-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(4-((2-carbamothioylhydrazono)methyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid is a novel pyrazole derivative offered for research purposes. This compound is structurally related to a class of heteroaromatic molecules that have shown significant promise in biochemical research, particularly as potential inhibitors of metalloproteases . The core pyrazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are frequently investigated for their multifaceted biological activities. Related pyrazole compounds have demonstrated potent antioxidant effects by inhibiting ROS production in human platelets and endothelial cells, as well as intriguing antiproliferative activity against various cancer cell lines in screening studies . The molecular structure of this compound incorporates key features, including a 4-methoxyphenyl group—a common moiety in bioactive molecules —and a propanoic acid chain that can contribute to solubility and molecular interactions. The unique (Z)-carbamothioylhydrazono)methyl substituent may serve as a key pharmacophore, potentially contributing to its mechanism of action via chelation or specific hydrogen bonding within enzyme active sites. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a lead compound for developing new therapeutic agents targeting oxidative stress, inflammatory pathways, or proliferative diseases . Its structure suggests potential for use in developing chemical probes to elucidate biological pathways. This product is intended for research and development applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-[4-[(Z)-(carbamothioylhydrazinylidene)methyl]-3-(4-methoxyphenyl)pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-23-12-4-2-10(3-5-12)14-11(8-17-18-15(16)24)9-20(19-14)7-6-13(21)22/h2-5,8-9H,6-7H2,1H3,(H,21,22)(H3,16,18,24)/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJPYRRKVHGYPT-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=S)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2/C=N\NC(=S)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(4-((2-carbamothioylhydrazono)methyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid, a pyrazole derivative, has garnered attention for its diverse biological activities. This compound's structure incorporates a hydrazone linkage and a methoxyphenyl group, which are known to influence its pharmacological properties. This article reviews the synthesis, characterization, and biological activity of this compound based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives, followed by the introduction of the carbamothioyl group. Various methods such as refluxing in ethanol or using microwave-assisted synthesis have been reported to enhance yield and purity. Characterization techniques including NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of this compound has been explored through various in vitro studies, revealing promising results in several areas:

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The inhibition zones measured during these studies suggest that the compound can compete with established antibiotics like chloramphenicol, demonstrating a percentage inhibition of up to 80% against certain pathogens .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation in animal models. The percentage inhibition of edema observed in these studies was comparable to that of standard anti-inflammatory drugs .

Antitumor Activity

The antitumor potential of this compound has been evaluated in various cancer cell lines. In vitro assays demonstrated cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating significant growth inhibition. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of substituents on the pyrazole ring. Electron-donating groups like methoxy enhance biological activity, while electron-withdrawing groups can diminish it. The presence of a carbamothioyl hydrazone moiety is crucial for maintaining the biological efficacy of the compound .

Case Studies

Several case studies have documented the biological effects of similar pyrazole compounds:

  • Antibacterial Activity : A study reported that a related pyrazole derivative exhibited an inhibition zone diameter greater than 20 mm against E. coli, suggesting strong antibacterial properties.
  • Anti-inflammatory Effects : In an experimental model of arthritis, administration of a pyrazole derivative resulted in a significant decrease in paw swelling compared to untreated controls.
  • Antitumor Efficacy : Compounds structurally similar to this compound were tested on various cancer cell lines, showing IC50 values ranging from 10 µM to 30 µM, indicating potential as anticancer agents.

Comparison with Similar Compounds

Core Pyrazole Scaffold and Substituents

  • Target Compound: Contains a pyrazole ring substituted at position 3 with a 4-methoxyphenyl group and at position 4 with a carbamothioylhydrazono-methyl group. The propanoic acid chain is linked to position 1 of the pyrazole.
  • 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole (): Shares the 4-methoxyphenyl-pyrazole core but includes a benzothiazole moiety instead of the thioamide-propanoic acid chain. This structural difference likely shifts its activity toward antitumor or antidepressant effects .
  • (2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methoxyanilino)-but-2-en-1-one (): Features a 4-methoxyanilino group and a butenone side chain. The absence of the propanoic acid and thioamide groups may limit its solubility or binding specificity compared to the target compound .

Propanoic Acid Derivatives

  • Pesticide Compounds (): Haloxyfop and fluazifop are herbicidal propanoic acid derivatives. While structurally distinct from the target compound, their shared propanoic acid group highlights its versatility in enhancing solubility and bioavailability across applications .

Thioamide/Thioxo Functionality

  • (Z)-3-(5-((3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (): Contains a thioxothiazolidinone group instead of carbamothioylhydrazono. Both thio-functional groups may act as enzyme inhibitors, but the thiazolidinone ring in could confer distinct steric or electronic properties .

Pharmacological Potential

  • Antitumor/Antidepressant Effects : Pyrazole derivatives in demonstrate these activities, suggesting the target compound may share similar mechanisms if the 4-methoxyphenyl and thioamide groups engage relevant targets (e.g., kinases or neurotransmitter receptors) .

Physicochemical Properties

Property Target Compound Compound Compound
Core Structure Pyrazole + propanoic acid Pyrazoline + benzothiazole Pyrazole + thiazolidinone
Key Functional Groups Carbamothioylhydrazono Benzothiazole Thioxothiazolidinone
Solubility Moderate (propanoic acid) Low (aromatic rings) Moderate (thioxo + propanoic acid)
Bioactivity Focus Enzyme inhibition Antitumor/antidepressant Enzyme inhibition

Q & A

Q. What synthetic methodologies are established for the preparation of (Z)-3-(4-((2-carbamothioylhydrazono)methyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)propanoic acid?

The compound is synthesized via condensation of 2-carbamothioylhydrazine derivatives with keto precursors. A validated method involves refluxing reactants in dry 1,4-dioxane at room temperature for 8 hours. Post-reaction, the crude product is purified using reversed-phase chromatography with a methanol-water gradient (0.1% formic acid) to resolve E/Z isomers. Key parameters include stoichiometric control (1:1 molar ratio) and pH adjustment during crystallization to enhance isomer selectivity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • FTIR : Confirms functional groups such as O-H (3279 cm⁻¹), C=O (1702 cm⁻¹), and C=N (1610 cm⁻¹).
  • NMR : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 8.30 ppm for pyrazole-H) and methoxyphenyl groups (δ 3.75 ppm for OCH₃). ¹³C NMR resolves carbonyl carbons (δ 192.1 ppm) and pyrazole ring carbons (δ 147.4 ppm).
  • HRMS : Validates molecular mass (e.g., m/z 479.2 [M-H]⁻) .

Q. What solvents and conditions are optimal for recrystallization to ensure high purity?

Ethanol-water mixtures (9:1 v/v) are recommended for recrystallization, achieving ≥97% purity. Slow cooling (0.5°C/min) minimizes co-precipitation of impurities. For hygroscopic intermediates, anhydrous acetone or dichloromethane is preferred .

Advanced Questions

Q. How can researchers optimize reaction yields when introducing electron-withdrawing substituents to the pyrazole ring?

Electron-withdrawing groups (e.g., nitro) increase electrophilicity, requiring polar aprotic solvents (DMF, DMSO) and elevated temperatures (70–80°C). For example, 3-(4-nitrophenyl) analogs achieve 67% yield under these conditions, compared to 48% for methoxyphenyl derivatives at room temperature. Real-time monitoring via TLC (hexane:ethyl acetate, 3:1) ensures reaction termination at optimal conversion .

Q. What strategies are recommended for resolving E/Z isomerism in hydrazono-containing derivatives during purification?

Reversed-phase chromatography with acidic mobile phases (0.1% formic acid) improves isomer separation by protonating basic sites. A methanol-water gradient (20% → 60% over 30 minutes) resolves isomers with Δt = 4.2 min. Preparative HPLC with a C18 column further isolates the Z-isomer (>99% purity) .

Q. How do crystallographic studies inform the spatial arrangement of the pyrazole core in related compounds?

Single-crystal X-ray diffraction reveals dihedral angles between the pyrazole ring and substituents (e.g., 16.83° with methoxyphenyl groups). These angles influence packing via O-H⋯N hydrogen bonds (2.89 Å), guiding derivative design for enhanced solubility or bioactivity. Methoxy group rotation (±5°) impacts crystal lattice stability .

Q. What analytical approaches address discrepancies in reported melting points for structurally similar pyrazole derivatives?

Discrepancies arise from polymorphs or impurities. Differential scanning calorimetry (DSC) identifies polymorph transitions (e.g., endothermic peaks at 122°C vs. 124°C). Recrystallization from ethanol-water (9:1) ensures purity alignment with literature values (e.g., 240–242°C for 4-(1-methylpyrazol-3-yl)benzoic acid) .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

SAR analysis of pyrazole derivatives shows that:

  • Methoxyphenyl groups enhance lipophilicity (logP = 2.8), improving membrane permeability.
  • Carbamothioylhydrazone moieties increase hydrogen-bonding potential, critical for target binding. Substituting the propanoic acid side chain with bulkier groups (e.g., phenylpropanoic acid) reduces solubility but improves receptor affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.